BI-3663

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

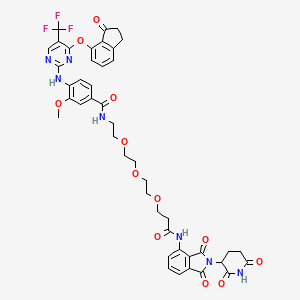

BI-3663 是一种有效的、选择性的蛋白质降解靶向嵌合体 (PROTAC),可降解粘着斑酪氨酸激酶 (PTK2)。该化合物是首个利用 CRL4CRBN E3 泛素连接酶来触发 PTK2 的细胞内降解的小分子降解剂,降解过程可逆但持续时间长 。 PTK2 是一种胞质蛋白酪氨酸激酶,在许多晚期实体瘤中过表达并被激活 。

准备方法

BI-3663 是通过连接器将 PTK2/FAK 抑制剂 (BI-4464) 与一种 cereblon (CRBN) E3 泛素连接酶配体 (泊马度胺) 连接起来合成的 。合成路线包括以下步骤:

- 将 PTK2/FAK 抑制剂溶解在二甲基甲酰胺 (DMF) 中。

- 向反应混合物中加入二异丙基乙胺 (DIPEA) 和 HATU。

- 在室温下搅拌混合物过夜。

- 用乙腈 (MeCN) 和水稀释反应混合物,然后过滤。

- 使用 MeCN/H2O 作为洗脱液,在酸性条件下通过反相高效液相色谱 (RP-HPLC) 纯化产物 。

化学反应分析

BI-3663 会发生多种类型的化学反应,包括:

氧化: 该化合物在特定条件下会被氧化,导致形成氧化衍生物。

还原: this compound 可以被还原形成还原衍生物。

取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。

在这些反应中常用的试剂和条件包括氧化剂(例如,过氧化氢),还原剂(例如,硼氢化钠)以及用于水解的酸性或碱性溶液。这些反应形成的主要产物取决于所用试剂和条件。

科学研究应用

| Parameter | Value |

|---|---|

| Target | PTK2/FAK |

| IC50 | 18 nM |

| DC50 | 30 nM |

| Solubility | ≥ 7.5 mg/mL (8.17 mM) |

| E3 Ligase Recruited | Cereblon |

Hepatocellular Carcinoma

BI-3663 has been extensively studied in HCC, where PTK2 is often overexpressed. Research indicates that this compound effectively reduces PTK2 levels in HCC cell lines, achieving over 80% degradation in multiple assays . Despite this significant reduction in PTK2 levels, studies have shown that it does not directly correlate with anti-proliferative effects, suggesting that additional pathways may be involved in tumor growth regulation .

Solid Tumors

The selectivity and potency of this compound make it a valuable tool for studying various solid tumors beyond HCC. Its ability to selectively degrade PTK2 allows researchers to investigate the kinase's role in tumorigenicity and metastasis without the confounding effects of traditional inhibitors .

Case Study 1: Efficacy in HCC Cell Lines

A study evaluated the effectiveness of this compound across eleven different HCC cell lines. The results indicated that while PTK2 was significantly degraded, the impact on cell proliferation varied widely among different cell types. For instance, A549 cells showed a DC50 value of 7.6 ± 0.1 nM with a maximum degradation percentage (Dmax) of 95% after treatment with this compound for 18 hours .

Case Study 2: Comparative Analysis with Other PROTACs

In comparative studies with another PROTAC (BI-0319), this compound demonstrated comparable selectivity and degradation efficacy but varied significantly in specific cell lines such as Hep3B2.1-7, where it exhibited over ten-fold differences in potency . This highlights the importance of selecting appropriate models when studying drug efficacy.

Table 2: Comparative Efficacy of this compound and BI-0319

| Cell Line | This compound DC50 | BI-0319 DC50 | Dmax (%) |

|---|---|---|---|

| A549 | 7.6 ± 0.1 nM | 6.7 ± 0.4 nM | 95 ± 4 |

| Hep3B2.1-7 | 9.0 nM | 7.4 nM | 94 |

作用机制

BI-3663 通过利用 CRL4CRBN E3 泛素连接酶来触发 PTK2 的细胞内降解而发挥作用。该化合物与 E3 泛素连接酶和 PTK2 结合,将它们紧密地结合在一起。这种相互作用导致 PTK2 的多聚泛素化,将其标记为蛋白酶体降解。 结果,this compound 有效地从细胞中消除了 PTK2,破坏了其信号通路并抑制了其致癌功能 。

相似化合物的比较

与其他类似化合物相比,BI-3663 作为 PTK2 降解剂具有高度的选择性和效力,这使得它独一无二。类似的化合物包括:

BI-0319: 另一种具有类似降解能力的 PTK2 PROTAC。

BI-4206: 在研究中用作阴性对照化合物,以验证 this compound 的特异性.

This compound 由于其对 PTK2 的可逆但持久的降解,使其成为研究 PTK2 在癌症和其他疾病中的作用的宝贵工具 。

生物活性

BI-3663 is a proteolysis-targeting chimera (PROTAC) developed by Boehringer Ingelheim, designed to selectively degrade the protein PTK2 (also known as focal adhesion kinase or FAK). This compound represents a novel approach in targeted protein degradation, harnessing the body's ubiquitin-proteasome system to eliminate specific proteins implicated in various diseases, particularly cancer.

This compound operates by binding to both the target protein (PTK2) and an E3 ubiquitin ligase (Cereblon), facilitating the ubiquitination of PTK2. Once tagged, PTK2 is directed to the proteasome for degradation. This dual-targeting mechanism allows for a more effective reduction of PTK2 levels compared to traditional inhibitors, which merely block the activity of the protein without promoting its degradation.

Key Features of this compound

- Target : PTK2 (FAK)

- E3 Ligase : Cereblon

- Mechanism : Induces ubiquitination and subsequent proteasomal degradation of PTK2.

- Advantages : More effective in reducing protein levels and potentially overcoming resistance mechanisms associated with conventional inhibitors.

In Vitro Studies

Studies have shown that this compound effectively degrades PTK2 in various cancer cell lines. The compound demonstrated significant antiproliferative effects, although it was noted that its activity was not more potent than that of other FAK inhibitors like BI-4644. For instance, Rao et al. reported that while this compound induced substantial degradation of FAK in 12 different cell lines, its antiproliferative activity was comparable to that of BI-4644 .

Comparative Analysis with Other PROTACs

A comparative study highlighted the effectiveness of this compound against other PROTACs targeting FAK. The following table summarizes key findings:

| Compound | Target Protein | E3 Ligase | IC50 (nM) | Antiproliferative Activity | Cell Lines Tested |

|---|---|---|---|---|---|

| This compound | PTK2 | Cereblon | 26.4 | Moderate | 12 |

| BI-4644 | FAK | N/A | 3.0 | High | Various |

| A13 | FAK | VHL | 26.4 | Enhanced | A549 |

Case Studies

- Breast Cancer Cell Lines : In studies involving MDA-MB-231 breast cancer cells, this compound exhibited a reduction in cell migration and invasion, suggesting its potential utility in treating metastatic disease .

- Pancreatic Cancer Models : Research indicated that treatment with this compound led to decreased levels of phosphorylated AKT, a downstream signaling molecule critical for cell survival and proliferation, thereby impacting tumor growth dynamics .

Research Findings

Recent investigations into the selectivity and efficacy of this compound have yielded promising results:

- Selectivity Profile : Quantitative mass spectrometry revealed that FAK was among the most significantly depleted proteins upon treatment with this compound, indicating a targeted action with minimal off-target effects .

- Degradation Dynamics : Time-course experiments demonstrated rapid degradation of PTK2 within one hour of treatment, showcasing the efficiency of this compound in modulating protein levels quickly .

常见问题

Basic Research Questions

Q. What is the mechanism of action of BI-3663, and how does its PROTAC design differ from traditional FAK inhibitors?

this compound is a proteolysis-targeting chimera (PROTAC) designed to degrade focal adhesion kinase (FAK/PTK2) by linking the FAK inhibitor BI-4464 to a cereblon E3 ligase-binding ligand (pomalidomide derivative) via a polyethylene glycol (PEG) linker. Unlike small-molecule inhibitors that block FAK kinase activity, this compound induces ubiquitination and proteasomal degradation of FAK, eliminating both enzymatic and scaffolding functions . Key parameters:

- DC50 : 30 nM (degradation concentration for 50% FAK reduction)

- Incubation time : 18 hours for >80% degradation in HCC cell lines .

Q. Which cell lines are most responsive to this compound, and what experimental parameters optimize its degradation efficiency?

this compound exhibits variable efficacy across cell lines. For example:

- Prolonged incubation (≥18 hours) to maximize ubiquitination.

- Confirmation of cereblon expression in cell lines to ensure E3 ligase activity .

Advanced Research Questions

Q. Why does this compound show limited anti-proliferative activity despite robust FAK degradation?

Studies reveal a dissociation between FAK degradation and cell viability. For instance, this compound degrades FAK at 30 nM but fails to inhibit proliferation in HCC and breast cancer lines, whereas FAK-FAT domain inhibitors (e.g., UA-2012) show stronger cytotoxicity. This suggests FAK's scaffolding functions (mediated by its FAT domain) may dominate survival signaling in certain cancers, independent of kinase activity .

Q. How can researchers resolve contradictions in this compound efficacy data across studies?

Discrepancies arise from:

- Cell line heterogeneity : this compound is potent in HCC but ineffective in skin or breast cancers due to compensatory pathways (e.g., integrin signaling) .

- Off-target effects : PROTACs may degrade non-target proteins if the FAK inhibitor moiety lacks specificity. Validate degradation specificity using Western blotting and rescue experiments with FAK-addback models .

Q. What methodological improvements are needed to enhance this compound's translational potential?

- Linker optimization : Adjust PEG linker length to balance cell permeability and ternary complex stability.

- Combination therapies : Pair this compound with inhibitors targeting compensatory pathways (e.g., Src kinase) to overcome resistance .

- In vivo validation : Current data are limited to cell-based assays. Test pharmacokinetics and tumor suppression in FAK-driven xenograft models .

Q. Methodological Guidance

Q. How should researchers design experiments to compare this compound with other FAK modulators?

Use a tiered approach:

- Degradation assays : Quantify FAK levels via immunoblotting after 18-hour treatment.

- Functional assays : Measure cell migration (scratch assay) and viability (MTT/CellTiter-Glo) alongside kinase inhibitors (e.g., Defactinib) and FAT-domain blockers.

- Data normalization : Express results as fold-change relative to untreated controls to account for baseline FAK expression variability .

Q. What are common pitfalls in PROTAC-based studies, and how can they be mitigated?

属性

IUPAC Name |

N-[2-[2-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethyl]-3-methoxy-4-[[4-[(3-oxo-1,2-dihydroinden-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H42F3N7O12/c1-62-33-22-25(8-10-28(33)51-43-49-23-27(44(45,46)47)40(53-43)66-32-7-2-4-24-9-12-31(55)36(24)32)38(58)48-15-17-64-19-21-65-20-18-63-16-14-35(57)50-29-6-3-5-26-37(29)42(61)54(41(26)60)30-11-13-34(56)52-39(30)59/h2-8,10,22-23,30H,9,11-21H2,1H3,(H,48,58)(H,50,57)(H,49,51,53)(H,52,56,59) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADTXLFJKQHYGPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NCCOCCOCCOCCC(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)NC5=NC=C(C(=N5)OC6=CC=CC7=C6C(=O)CC7)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H42F3N7O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

917.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。